4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide
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Overview
Description
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a tetrazole ring, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, ethoxybenzene, undergoes nitration to introduce the nitro group at the desired position on the benzene ring.
Amidation: The nitro-substituted ethoxybenzene is then subjected to amidation with 2-methyl-2H-tetrazole to form the benzamide structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and quantity of the product.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed
Reduction: 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-carboxybenzamide: Similar structure but with a carboxyl group instead of a nitro group.
Uniqueness
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for scientific research.
Properties
IUPAC Name |
4-ethoxy-N-(2-methyltetrazol-5-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4/c1-3-21-9-5-4-7(6-8(9)17(19)20)10(18)12-11-13-15-16(2)14-11/h4-6H,3H2,1-2H3,(H,12,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVPFQZPMIDOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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